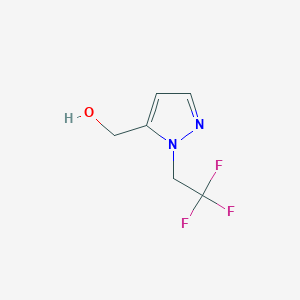

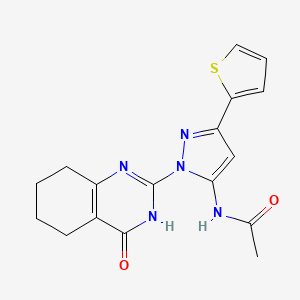

(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to "(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid" often involves the reaction of thiophene derivatives with other organic compounds to form complex structures. For example, the synthesis of 2-{[5-Aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives, which share a structural similarity, highlights the use of substituted amines and thiophene derivatives in forming new compounds with antinociceptive activity (Shipilovskikh et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds often features complex arrangements with specific bonding patterns that contribute to their properties. For example, the crystal structure analysis of derivatives of but-2-enoic acid has revealed specific configurations and bonding interactions that influence the compound's stability and reactivity (Zhang et al., 2013).

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, demonstrating a range of reactivity patterns. For instance, the direct asymmetric hydrogenation of related 2-oxo-4-arylbut-3-enoic acids showcases the potential for selective synthesis of enantiomerically enriched products, which is crucial for the development of pharmaceuticals (Zhu et al., 2010).

Physical Properties Analysis

The physical properties of compounds like "this compound" can be inferred from related studies, which detail aspects such as stability, melting points, and solubility. For example, the synthesis of highly stable luminescent molecular crystals based on similar compounds highlights the potential for creating materials with specific photoluminescent properties for use in optoelectronic applications (Zhestkij et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and potential for forming derivatives, are crucial for understanding the versatility of such compounds. The behavior of related compounds towards nucleophiles and the synthesis of various N-heterocycles demonstrate the chemical versatility and potential for further functionalization (El-hashash & Rizk, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis and Intramolecular Cyclization : A method for synthesizing substituted 4-(het)aryl-4-oxo-2-thienylaminobut-2-enoic acids, including compounds with a nitrile substituent in the thiophene ring, was proposed. Intramolecular cyclization of these compounds leads to the formation of new substituted 3-thienylimino-3H-furan-2-ones (Gorbunova et al., 2021).

Applications in Material Science

- Dye-sensitized Solar Cells : The application in dye-sensitized solar cells was demonstrated with two donor-acceptor organic dyes, showing significant power conversion efficiencies and improved open-circuit voltage, highlighting the potential of these compounds in renewable energy technology (Robson et al., 2013).

- Photoalignment in Liquid Crystals : Thiophene-based prop-2-enoates, including derivatives of 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, have been used to promote photoalignment of a nematic liquid crystal, indicating their utility in the development of liquid crystal displays (Hegde et al., 2013).

Biological Applications

- Antinociceptive Activity : Derivatives of thiophene-3-carboxylic acid showed antinociceptive activity, suggesting potential applications in pain management (Shipilovskikh et al., 2020).

Other Notable Applications

- Luminescent Molecular Crystals : The synthesis of certain derivatives of (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid resulted in organic molecular crystals with stable photoluminescence, highlighting their potential in optoelectronic applications (Zhestkij et al., 2021).

Propiedades

IUPAC Name |

(E)-2-oxo-4-thiophen-2-ylbut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYMUXHDTVARLD-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)

![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)

![N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2493668.png)

![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)